![molecular formula C13H16N4O2S B4684922 2-{[5-(4-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4684922.png)
2-{[5-(4-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Overview
Description
2-{[5-(4-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a chemical compound that has been the subject of significant scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-{[5-(4-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is not fully understood. However, it is believed to exert its effects by inhibiting various cellular processes, including DNA synthesis, protein synthesis, and cell division.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In vitro studies have shown that it has potent antifungal and antibacterial activity against various pathogens. In vivo studies have shown that it can regulate plant growth and improve crop yield. Additionally, it has been shown to inhibit corrosion in various metals.
Advantages and Limitations for Lab Experiments
The advantages of using 2-{[5-(4-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide in lab experiments include its potent activity against various pathogens, its ability to regulate plant growth, and its effectiveness as a corrosion inhibitor. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 2-{[5-(4-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. These include further investigations into its mechanism of action, the development of novel derivatives with improved activity and reduced toxicity, and the exploration of its potential applications in other fields, such as nanotechnology and environmental science.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various fields. Although its mechanism of action is not fully understood, it has been shown to have potent activity against various pathogens, regulate plant growth, and inhibit corrosion. Further studies are needed to fully understand its potential and develop novel derivatives with improved activity and reduced toxicity.
Scientific Research Applications
2-{[5-(4-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been widely studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been investigated for its potential as an antifungal and antibacterial agent. In agriculture, it has been studied for its potential as a plant growth regulator. In material science, it has been investigated for its potential as a corrosion inhibitor.
properties
IUPAC Name |
2-[[5-(4-propoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-2-7-19-10-5-3-9(4-6-10)12-15-13(17-16-12)20-8-11(14)18/h3-6H,2,7-8H2,1H3,(H2,14,18)(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVDRHBTTWGXCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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